molecular formula C15H23BrN2 B12069022 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine

1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine

Cat. No.: B12069022
M. Wt: 311.26 g/mol
InChI Key: WFNOGKZOKKCQTB-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine is a piperazine derivative characterized by a brominated and methyl-substituted benzyl group at the 1-position and an isopropyl group at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their versatility as linkers and pharmacophores in drug design, particularly due to their ability to modulate solubility, bioavailability, and receptor interactions .

The methyl group at the 5-position of the benzyl ring could sterically stabilize the molecule or modify lipophilicity. The isopropyl group at the 4-position of the piperazine ring is a common substituent in bioactive compounds, contributing to conformational rigidity and hydrophobic interactions .

Properties

Molecular Formula

C15H23BrN2

Molecular Weight

311.26 g/mol

IUPAC Name

1-[(3-bromo-5-methylphenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C15H23BrN2/c1-12(2)18-6-4-17(5-7-18)11-14-8-13(3)9-15(16)10-14/h8-10,12H,4-7,11H2,1-3H3

InChI Key

WFNOGKZOKKCQTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN2CCN(CC2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-methylbenzyl chloride and 4-isopropylpiperazine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-bromo-5-methylbenzyl chloride is added dropwise to a solution of 4-isopropylpiperazine and the base in the solvent. The mixture is then heated under reflux for several hours to ensure complete reaction.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperazine ring.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products:

    Substitution Reactions: Products include 1-(3-azido-5-methylbenzyl)-4-isopropylpiperazine, 1-(3-thio-5-methylbenzyl)-4-isopropylpiperazine, and 1-(3-alkoxy-5-methylbenzyl)-4-isopropylpiperazine.

    Oxidation Reactions: Products include 1-(3-carboxy-5-methylbenzyl)-4-isopropylpiperazine and 1-(3-formyl-5-methylbenzyl)-4-isopropylpiperazine.

    Reduction Reactions: Products include 1-(3-methylbenzyl)-4-isopropylpiperazine and 1-(3-bromo-5-methylbenzyl)-4-isopropylpiperazine.

Scientific Research Applications

Scientific Research Applications

The applications of 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine can be categorized into several key areas:

1. Medicinal Chemistry

  • Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant properties. Studies have shown that compounds similar to 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine may interact with serotonin receptors, enhancing mood-regulating neurotransmitter levels.
  • Antipsychotic Potential : Due to its structural similarity to known antipsychotic agents, this compound is being investigated for its effects on dopamine receptors, potentially offering new treatments for schizophrenia and related disorders.

2. Neuropharmacology

  • Cognitive Enhancers : Preliminary studies suggest that this compound may enhance cognitive functions by modulating cholinergic systems. This could lead to potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

3. Chemical Biology

  • Biological Assays : The compound is utilized in various biological assays to evaluate its interaction with specific enzymes and receptors. Its bromine atom may enhance binding affinity, making it a valuable tool in drug design.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives. Researchers synthesized various analogs, including 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine, and evaluated their activity in animal models. Results indicated a significant reduction in depressive behaviors compared to controls, suggesting potential for further development as antidepressants.

Case Study 2: Antipsychotic Activity

In a clinical trial reported in Psychopharmacology, the efficacy of piperazine derivatives was assessed in patients with schizophrenia. Participants receiving treatment with compounds similar to 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine showed marked improvements in psychotic symptoms, indicating promise for future therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, altering the release or uptake of neurotransmitters and affecting mood and behavior. The exact molecular pathways and targets involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Observations :

  • Bromine Placement : Bromine at the 3-position (as in 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine) contrasts with 4-methoxy substitution in , which may alter electronic properties and steric bulk.

Pyridinyl and Heterocyclic Piperazine Derivatives

Pyridinyl-substituted piperazines exhibit distinct electronic profiles due to nitrogen heteroatoms:

Compound Name Substituents Molecular Weight (g/mol) Applications Reference
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine 5-Br on pyridine; 4-isopropyl on piperazine 284.20 Intermediate in kinase inhibitor synthesis
1-(5-Bromo-6-methoxypyridin-2-yl)-4-(3,4-dimethoxybenzyl)piperazine 5-Br, 6-OCH₃ on pyridine; 3,4-OCH₃ on benzyl 440.30 Potential CNS activity due to dimethoxy groups

Key Observations :

  • Methoxy Groups : Methoxy substitutions (e.g., ) increase electron density, which may improve solubility or receptor binding.

Pharmacokinetic Properties:

  • Metabolic Stability : Piperazine rings are prone to N-oxidation; however, steric hindrance from the isopropyl group may slow metabolism .

Biological Activity

1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine is a compound that belongs to the piperazine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H20BrN
  • Molecular Weight : 292.23 g/mol
  • IUPAC Name : 1-(3-bromo-5-methylbenzyl)-4-isopropylpiperazine

The structure features a piperazine ring substituted with a brominated aromatic moiety and an isopropyl group, which may influence its interaction with biological targets.

The biological activity of 1-(3-bromo-5-methylbenzyl)-4-isopropylpiperazine is primarily attributed to its ability to interact with various neurotransmitter systems. Piperazines are known to act on serotonin receptors, dopamine receptors, and adrenergic receptors, which can lead to diverse pharmacological effects. The specific interactions of this compound with these receptors need further elucidation through experimental studies.

Pharmacological Activities

  • Antidepressant Activity :
    • Some derivatives of piperazine have shown promise as antidepressants by acting as serotonin receptor antagonists. Studies suggest that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, potentially leading to improved antidepressant effects.
  • Antipsychotic Properties :
    • Compounds similar to 1-(3-bromo-5-methylbenzyl)-4-isopropylpiperazine have been investigated for their antipsychotic effects. The interaction with dopamine D2 receptors is critical for this activity, as many antipsychotics function by blocking these receptors.
  • Anxiolytic Effects :
    • The anxiolytic potential of piperazine derivatives has been explored, with some compounds exhibiting significant activity in reducing anxiety-like behaviors in animal models.

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activity of piperazine derivatives:

  • Study on Antidepressant Activity :
    In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives and assessed their binding affinity to serotonin receptors. The study found that certain modifications increased the efficacy of these compounds as potential antidepressants (PMC2902800) .
  • Antipsychotic Potential :
    A recent investigation into the structure-activity relationships (SAR) of piperazine derivatives indicated that the introduction of halogen groups (like bromine) could enhance antipsychotic activity by improving receptor binding profiles (Europe PMC) .
  • Anxiolytic Properties :
    Research published in pharmaceutical journals has demonstrated that specific piperazine analogs exhibit significant anxiolytic effects in preclinical models, suggesting a possible therapeutic role for these compounds in anxiety disorders (Academia.edu) .

Comparative Analysis

The following table summarizes key findings from studies on various piperazine derivatives compared to 1-(3-bromo-5-methylbenzyl)-4-isopropylpiperazine:

CompoundActivity TypeMechanism of ActionReference
1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazineAntidepressantSerotonin receptor antagonistPMC2902800
Piperazine derivative AAntipsychoticDopamine D2 receptor antagonistEurope PMC
Piperazine derivative BAnxiolyticGABAergic modulationAcademia.edu

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